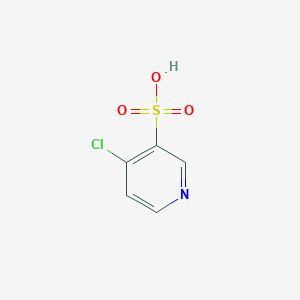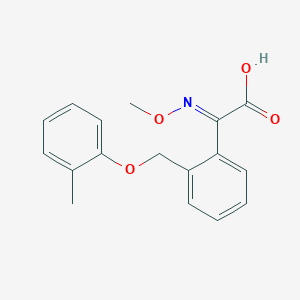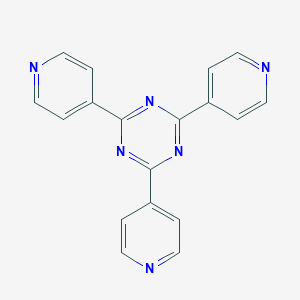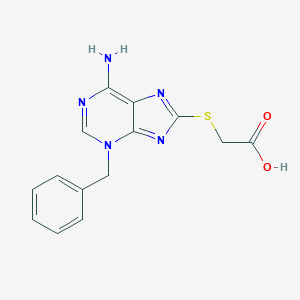
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" belongs to a class of compounds involving substituted purines, which are of significant interest due to their wide range of biological activities. These compounds are often explored for their immunostimulatory and immunomodulatory potentials (Doláková et al., 2005).
Synthesis Analysis
- Synthesis of similar compounds involves the Strecker synthesis from corresponding purines, indicating a potential pathway for the synthesis of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" (Doláková et al., 2005).
- Other methods include the reaction of hydrazides with specific acids in water, providing a 'green' synthesis approach for similar sulfur-containing compounds (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
- The molecular structure of "2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid" can be characterized using techniques such as NMR, LCMS, and IR spectroscopy, as evidenced in the characterization of similar compounds (Fathima et al., 2021).
Chemical Reactions and Properties
- Compounds with similar structures exhibit a range of reactions including sulfanyl radical addition-cyclization, indicative of the reactive nature of the sulfanyl group in such compounds (Miyata et al., 2002).
Physical Properties Analysis
- The physical properties such as solubility and melting points can be inferred from studies on similar sulfur-containing compounds. For instance, the solubility and melting point of mercaptosuccinic acid derivatives have been explored (Shiraiwa et al., 1998).
Applications De Recherche Scientifique
Immunobiological Activity
2-Amino-3-(purin-9-yl)propanoic acids, closely related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have been studied for their immunostimulatory and immunomodulatory potency. Some compounds in this category, especially the 2-amino-6-sulfanylpurine derivative, significantly enhanced the secretion of chemokines RANTES and MIP-1alpha, augmenting NO biosynthesis triggered primarily by IFN-gamma (Doláková et al., 2005).
Antitumor Activity
Compounds like 2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-Benzoxazole, which are structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, have shown promising in vitro antitumor activity against cell lines such as L1210, CHO, and HL60. These compounds have been evaluated for their potential as antitumor agents through various assays (Fathima et al., 2021).
Synthesis of Heteroatomic Compounds for Biological Activity
Novel sulfur- and nitrogen-containing compounds, including derivatives of thiourea and acetophenone, have been synthesized and shown to exhibit significant biological activities. These compounds, related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid, demonstrate antioxidant effects and potential for drug development (Farzaliyev et al., 2020).
Synthesis of Novel Schiff Bases for Antimicrobial Activity
A series of new Schiff bases have been synthesized using compounds structurally similar to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid. These have been evaluated for their antibacterial and antifungal activity, showcasing the potential of such compounds in antimicrobial applications (Mange et al., 2013).
Enzymatic Activation Studies
Compounds related to 2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid have been used in studies related to enzymatic activation, particularly in the context of reactions involving esters of thiolcarboxylic acids and aromatic amines. These studies contribute to our understanding of enzymatic processes in biological systems (Schwyzer & Hürlimann, 1954).
Propriétés
IUPAC Name |
2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOBZKIQAIYON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Amino-3-benzylpurin-8-yl)sulfanylacetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

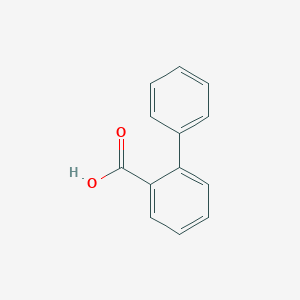

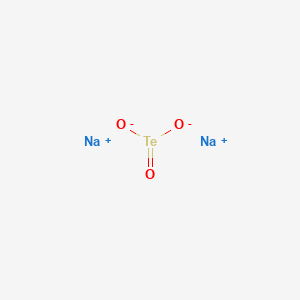


![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)
